molecular formula C16H21ClN4O4 B12855937 Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate

Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate

Cat. No.: B12855937
M. Wt: 368.81 g/mol
InChI Key: CLLMRPATYVSNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrazole ring fused with a cyclobutane ring, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Cyclobutane Ring Formation: The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction involving an alkene and a carbene.

    Amidation and Esterification:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(chlorocarbonyl)-3-(cyclopropanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate
  • Ethyl 5-(chlorocarbonyl)-3-(cyclopentanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate

Uniqueness

Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, particularly focusing on its anticancer activity and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the chlorocarbonyl and cyclobutanecarboxamide moieties may contribute to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound.

  • In Vitro Studies :
    • A study evaluated various pyrazole derivatives against HepG2 human liver cancer cell lines. Compounds demonstrated IC50 values ranging from 0.31 to 0.71 µM, indicating significant cytotoxicity compared to standard treatments like erlotinib (IC50 = 10.6 µM) .
    • The MTT assay was employed to assess cell viability post-treatment with different concentrations of the compounds, showing promising results for compounds with structural similarities .
  • Mechanisms of Action :
    • The compound likely exerts its effects through inhibition of key signaling pathways involved in cancer progression. For instance, inhibition of the EGFR and VEGFR-2 pathways has been noted in related pyrazole compounds, suggesting that similar mechanisms may apply .
    • Additional studies indicate that pyrazole derivatives can modulate metabolic enzymes relevant to cancer metabolism and may exhibit anti-inflammatory properties that support their anticancer effects .
CompoundCell LineIC50 (µM)Reference
Ethyl 5-(chlorocarbonyl)...HepG2TBDThis Study
ErlotinibHepG210.6
Compound AHepG20.31
Compound BHepG20.71

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been investigated for additional biological activities:

  • Anti-inflammatory Effects : Certain pyrazole compounds have shown promise in reducing inflammation in preclinical models .
  • Neuroprotective Properties : Some derivatives have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study synthesized several pyrazole analogs and tested their efficacy against multiple cancer cell lines including A549 (lung), HT-29 (colon), and MKN-45 (gastric). Results indicated varying degrees of cytotoxicity with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
  • Pharmacokinetics : Another investigation into the biodistribution of a closely related compound showed significant accumulation in tumor tissues compared to normal tissues, highlighting its potential for targeted cancer therapy .

Properties

Molecular Formula

C16H21ClN4O4

Molecular Weight

368.81 g/mol

IUPAC Name

ethyl 5-carbonochloridoyl-3-(cyclobutanecarbonylamino)-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-2-carboxylate

InChI

InChI=1S/C16H21ClN4O4/c1-4-25-15(24)21-12(18-13(22)9-6-5-7-9)10-8-20(14(17)23)16(2,3)11(10)19-21/h9H,4-8H2,1-3H3,(H,18,22)

InChI Key

CLLMRPATYVSNKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C2CN(C(C2=N1)(C)C)C(=O)Cl)NC(=O)C3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.